Etofenamate O-β-D-Glucuronide
Description
Etofenamate O-β-D-glucuronide is a glucuronidated metabolite of etofenamate, a non-steroidal anti-inflammatory drug (NSAID) derived from flufenamic acid. Etofenamate undergoes glucuronidation via hepatic UDP-glucuronosyltransferase (UGT) enzymes, forming a water-soluble conjugate for renal or biliary excretion. In dogs, this compound is detected in minor amounts in urine and feces, with flufenamic acid and hydroxy derivatives dominating the metabolic profile . Notably, etofenamate also undergoes a unique conjugation pathway with fatty acids (e.g., oleate, palmitate), representing a rare metabolic route distinct from typical glucuronidation .
Properties
Molecular Formula |
C₂₄H₂₆F₃NO₁₀ |
|---|---|
Molecular Weight |
545.46 |
Synonyms |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid 2-(2-Hydroxyethoxy)ethyl Ester O-β-D-Glucuronide; 2-(2-Hydroxyethoxy)ethyl Fufenamate O-β-D-Glucuronide; Bayrogel O-β-D-Glucuronide; Reumon O-β-D-Glucuronide; Rheumon O-β-D-Glucuronide; Traumon Gel O-β |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
O-Glucuronides vs. N-Glucuronides
Etofenamate O-β-D-glucuronide is an O-linked glucuronide , where the glucuronic acid attaches to a hydroxyl group. This contrasts with N-glucuronides (e.g., carvedilol N′-β-D-glucuronide), where conjugation occurs at nitrogen atoms. Structural differences influence stability, clearance, and analytical detection:
- O-Glucuronides (e.g., acetaminophen O-β-D-glucuronide, darunavir O-β-D-glucuronide) are generally more resistant to enzymatic hydrolysis than N-glucuronides, which are prone to acidic degradation .
- N-Glucuronides (e.g., trifluoperazine N-glucuronide) often require specialized chromatography or ion/molecule reactions (e.g., HSiCl3 adduct formation) for differentiation from O-isomers in mass spectrometry .
Table 1: Structural Comparison of Selected Glucuronides
Metabolic Significance
This compound is a minor metabolite compared to other glucuronides:
- Acetaminophen O-β-D-glucuronide accounts for 52–57% of acetaminophen metabolism, highlighting its role as a primary detoxification pathway .
- Mycophenolic acid β-D-glucuronide is the dominant metabolite of mycophenolate mofetil, crucial for immunosuppressive activity . In contrast, etofenamate’s glucuronide is overshadowed by its fatty acid conjugates, suggesting species-specific or pathway-priority differences in metabolism .
Analytical Differentiation
This compound can be distinguished using HPLC/MS/MS with ion/molecule reactions:
Q & A
Q. What enzymatic methods are commonly used for synthesizing O-β-D-glucuronides in vitro?
Recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli or human liver/kidney microsomes are widely employed. For example, UGT1A1, UGT1A3, and UGT1A9 isoforms are critical for glucuronidation, as demonstrated in dolutegravir metabolism . Engineered Streptomyces chromofuscus UGTs expressed in E. coli BL21(DE3) have also been used to synthesize resveratrol glucuronides with high regioselectivity .
Q. Which analytical techniques are essential for structural characterization of O-β-D-glucuronides?
High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR; ¹H and ¹³C) are standard. For example, ¹H NMR coupling constants (e.g., 7.5 Hz for β-configuration anomeric protons) confirm glucuronic acid linkage . MS further validates molecular weight and fragmentation patterns, as shown for silodosin and 7-hydroxychlorpromazine glucuronides .
Q. How is the β-configuration of glucuronic acid confirmed in synthetic glucuronides?
The β-configuration is identified via NMR: the anomeric proton exhibits a doublet with a coupling constant of ~7.5 Hz, as observed in kaempferol-7,4'-di-O-β-D-glucuronide . Additional confirmation comes from downfield shifts in aromatic protons due to glucuronidation .
Advanced Research Questions
Q. How can regioselectivity in flavonoid glucuronidation be optimized for specific hydroxyl groups?
Q. What factors affect the bioconversion efficiency of glucuronidation in whole-cell biocatalysts?
Substrate concentration, pH, temperature, and enzyme expression levels are critical. For resveratrol glucuronidation, 0.5 mM substrate at pH 6.5 and 40°C yielded 83% conversion, while higher concentrations (1.0 mM) reduced efficiency to 41.7% . Scaling to 1-L systems achieved titers of 78.38 mg/L for resveratrol-4'-O-β-D-glucuronide .
Q. How do structural modifications in the aglycone influence UGT-mediated glucuronidation kinetics?
Electron-withdrawing groups and steric hindrance near hydroxyl groups reduce glucuronidation rates. For example, quercetin derivatives with substituted B-rings show lower affinity for UGT1A1 compared to unmodified analogs . Quantitative structure-activity relationship (QSAR) models can predict these effects .
Q. What in silico models predict interactions between glucuronides and efflux transporters like MRP2?
3D homology models of MRP2, combined with molecular docking, assess binding affinity. Quercetin-3-O-β-D-glucuronide showed stronger interactions with MRP2 than its 7-O-β-D counterpart, highlighting the role of glucuronide position in transporter recognition .
Methodological Considerations
Q. How can researchers address contradictions in glucuronidation data across studies?
Discrepancies often arise from differences in UGT isoform specificity or experimental conditions (e.g., pH, cofactors). Cross-validate findings using recombinant enzyme systems and standardized protocols, as applied in dolutegravir glucuronidation studies .
Q. What strategies improve the stability of glucuronides during large-scale biosynthesis?
Optimize reaction pH (6.5–7.0) to prevent acid hydrolysis and use immobilized enzymes to enhance reusability. For example, Streptomyces chromofuscus UGT retained >80% activity after three cycles in resveratrol glucuronide production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
